1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Description
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 1245570-15-3 |
| Molecular Formula | C~16~H~15~N~3~O |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | NC(C1=CC=CC=C1)CC2=NC(C3=CC=CC=C3)=NO2 |
The SMILES notation encodes the connectivity of the phenyl-substituted ethanamine chain (NC(C1=CC=CC=C1)CC) and the 3-phenyl-1,2,4-oxadiazole ring (C2=NC(C3=CC=CC=C3)=NO2).
Structural Relationship to 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole heterocycle serves as the structural cornerstone of this compound. This five-membered ring comprises two nitrogen atoms and one oxygen atom, arranged in a 1,2,4 configuration. Key features include:
- Aromaticity : Delocalized π-electrons across the N–O–N motif, stabilized by resonance.
- Substituent Effects : The phenyl group at position 3 enhances lipophilicity, while the ethanamine chain introduces hydrogen-bonding potential.
Comparative analysis with simpler derivatives, such as 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 805184-96-7), highlights the impact of the additional phenyl group on the ethanamine nitrogen. This modification increases steric bulk and alters electronic distribution, potentially influencing biological activity.
Isomeric Considerations and Tautomeric Forms
Isomeric Landscape of Oxadiazoles
Oxadiazoles exhibit four structural isomers, differentiated by nitrogen and oxygen placement:
- 1,2,3-Oxadiazole : Unstable, often tautomerizing to diazoketones.
- 1,2,4-Oxadiazole : Thermodynamically stable, widely used in pharmaceuticals.
- 1,2,5-Oxadiazole : Known as furazan, less common in drug design.
- 1,3,4-Oxadiazole : Utilized in materials science and medicinal chemistry.
The target compound incorporates the 1,2,4-oxadiazole isomer, chosen for its synthetic accessibility and metabolic stability.
Tautomerism in 1,2,4-Oxadiazoles
Unlike 1,2,3-oxadiazoles, the 1,2,4-oxadiazole ring resists tautomerization due to its electronic configuration. Proton shifts between nitrogen atoms are energetically unfavorable, preserving the canonical structure under physiological conditions. Substitution at position 5 (as in this compound) further stabilizes the ring by preventing charge localization.
Positional Isomerism in Derivatives
Hypothetical positional isomers could arise from alternative substitution patterns on the oxadiazole ring. For example:
- 2-Phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine : Phenyl groups at positions 2 and 5.
- 3-Phenyl-5-(2-phenyl-1,2,4-oxadiazol-3-yl)ethanamine : Altered nitrogen-oxygen arrangement.
Such isomers remain unreported in the literature, underscoring the synthetic preference for the 3-phenyl-5-substituted configuration.
Properties
IUPAC Name |
1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-14(12-7-3-1-4-8-12)11-15-18-16(19-20-15)13-9-5-2-6-10-13/h1-10,14H,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJSLCMPIJYIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, with catalysts such as sulfuric acid and carbonyl diimidazoles (CDI) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives are formed using reagents like halogens or halogenating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Numerous studies have investigated the antitumor properties of compounds related to 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine. For instance, a recent study highlighted the synthesis of derivatives that exhibited significant antiproliferative activity against various cancer cell lines. The selectivity index for these compounds suggested that they are more toxic to tumor cells compared to normal cells, indicating their potential as targeted cancer therapies .
Case Study: Antiproliferative Activity
A derivative of the compound was tested against three cancer cell lines and showed a selectivity index indicating a higher tolerance in normal cells compared to tumor cells. This selectivity was significantly greater than that observed with traditional chemotherapy agents such as 5-fluorouracil and methotrexate. The mechanism of action involved inducing apoptosis through modulation of apoptotic proteins like Bax and Bcl-2 .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of oxadiazole derivatives. Compounds similar to this compound have been shown to exhibit protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Pharmacological Insights
The pharmacological profile of this compound indicates its versatility in drug development:
Potential Drug Development
Given its promising biological activities, this compound serves as a lead structure for synthesizing new derivatives aimed at enhancing efficacy and reducing side effects associated with conventional therapies.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, highlighting their pharmacological profiles, synthetic routes, and biological activities:
Key Insights from Comparative Analysis
Pharmacological Selectivity :
- Proxazole and Butalamine demonstrate the importance of alkylamine substituents in determining therapeutic applications. Proxazole’s diethyl group enhances spasmolytic activity, while Butalamine’s dibutyl chain improves vasodilation .
- Derivative 5h highlights the role of scaffold hybridization (oxadiazole + benzodithiazine) in achieving selective anticancer activity, particularly against hormone-resistant cancers .
Antiparasitic vs. Anticancer Activity :
- SN00797439’s 4-chlorophenyl and pyrrolidinecarboxamide groups confer antiparasitic activity, whereas Derivative 5h’s indazol-5-yl group directs cytotoxicity toward cancer cells .
Physicochemical Properties :
- Trifluoroacetate salts (e.g., 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate) improve solubility for in vitro assays, while hydrochloride salts (e.g., N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride) enhance stability .
Biological Activity
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and reviews.
The molecular formula of this compound is , with a molecular weight of approximately 318.36 g/mol. The compound features a phenyl group and an oxadiazole moiety, which are crucial for its biological activity.
Synthesis
The synthesis of oxadiazole derivatives typically involves methods such as microwave-assisted reactions and base-catalyzed condensation techniques. These methods have been reported to yield compounds with significant biological activities, including antioxidant and anti-inflammatory properties .
Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit substantial antioxidant properties. For instance, a study demonstrated that certain 1,3,4-oxadiazoles showed radical scavenging activities ranging from 32.0% to 87.3% at a concentration of 25 µM compared to ascorbic acid . This suggests that this compound may possess similar capabilities.
Anti-inflammatory Activity
In vivo studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. A specific study found that these compounds could significantly inhibit edema in carrageenan-induced paw edema models, with inhibition rates between 23.6% to 82.3% at a dosage of 25 mg/kg . This suggests that the compound may be effective in managing inflammatory conditions.
Anticancer Activity
This compound has shown promising results in cancer research. Several derivatives of oxadiazoles have been investigated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | |
| Compound B | A549 | 0.12–2.78 | |
| Compound C | A375 | Similar to Tamoxifen |
These studies indicate that modifications in the chemical structure can enhance the anticancer potency of oxadiazole derivatives.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .
- Enzyme Inhibition : Some derivatives have been shown to selectively inhibit carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .
Case Studies
Recent case studies have focused on the pharmacological profiles of oxadiazole derivatives:
- In vitro Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 and HeLa cell lines, revealing IC₅₀ values significantly lower than conventional chemotherapeutics like doxorubicin .
- In vivo Studies : Animal models treated with oxadiazole compounds showed reduced tumor sizes and improved survival rates compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine and its analogs?
- Methodological Answer : The compound can be synthesized via microwave-assisted cyclization of precursor carboxylic acids and amidoximes. For example, coupling 7-(diethylamino)-2-oxo-2H-chromen-3-carboxylic acid with (Z)-N'-hydroxybenzamidine using EDC/HOBt in anhydrous DMF under microwave irradiation (150°C, 20 min) yields structurally related oxadiazoles . Alternative routes involve polyphosphoric acid condensation of hydrazides with glycine derivatives, as demonstrated in the synthesis of analogous oxadiazole-containing amines .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole rings) .
- NMR : H and C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 290.1 for C₁₆H₁₃N₃O) .
Advanced Research Questions
Q. How does structural modification of the oxadiazole ring impact pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance binding affinity to targets like S1P receptors. For instance, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide derivatives exhibit improved receptor engagement due to increased hydrophobicity and π-π stacking interactions . Computational docking (e.g., using AutoDock Vina) can predict binding modes to guide rational design .
Q. How can researchers resolve contradictions in toxicity data for oxadiazole derivatives?
- Methodological Answer : Discrepancies in genotoxicity assays (e.g., Ames vs. SOS tests) require cross-validation:
- Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 with and without metabolic activation .
- SOS Chromotest : Quantify SOS response induction in E. coli PQ37 to detect DNA damage .
- In Vitro Cytotoxicity : Validate results using mammalian cell lines (e.g., HepG2) to rule out false positives from bacterial assays .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Methodological Answer :
- Microwave Synthesis : Reduces reaction time (15–30 min vs. hours) and improves yield (up to 85%) by enhancing reaction homogeneity .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity (>95%) products .
- Quality Control : Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities below 1% .
Q. What are the challenges in evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Oxadiazoles often show rapid clearance due to hydrolysis .
- Blood-Brain Barrier Penetration : Predict logBB values using PAMPA-BBB assays; polar substituents (e.g., -OH) reduce permeability .
- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) quantifies unbound fractions critical for efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
